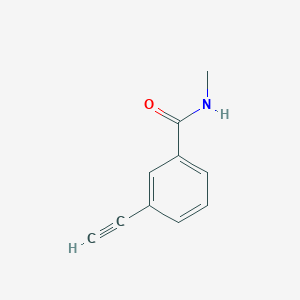

3-Ethynyl-N-methylbenzamide

Description

3-Ethynyl-N-methylbenzamide (C₁₀H₉NO, molecular weight: 175.18 g/mol) is a benzamide derivative featuring an ethynyl (–C≡CH) group at the meta-position of the benzene ring and a methyl-substituted amide group. The methylamide group may influence solubility and metabolic stability compared to bulkier N-substituents.

Properties

IUPAC Name |

3-ethynyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-8-5-4-6-9(7-8)10(12)11-2/h1,4-7H,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWWJPHZNZQXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-N-methylbenzamide typically involves the coupling of an ethynyl group to a benzamide derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: While specific industrial production methods for 3-Ethynyl-N-methylbenzamide are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be used.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Ethynyl-N-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.

Medicine: Potential therapeutic applications are being explored, particularly in the development of novel drugs.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-N-methylbenzamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

The table below highlights key structural differences and similarities with related benzamide derivatives:

Key Observations:

- Electronic Effects : The ethynyl group in 3-Ethynyl-N-methylbenzamide introduces sp-hybridized carbon, enhancing electron-withdrawing properties compared to DEET’s electron-donating diethylamide group. This difference may influence reactivity in catalytic systems .

- Biological Relevance: DEET’s diethylamide group facilitates rapid dermal absorption, whereas trifluoromethyl and amino groups in analogs () are linked to enhanced bioactivity and metabolic resistance .

Reaction Challenges:

- Ethynyl groups require inert conditions to prevent polymerization.

- Methylamide formation may compete with over-alkylation in N-substitution reactions.

Biological Activity

3-Ethynyl-N-methylbenzamide is a compound that has attracted significant attention in scientific research due to its unique structural characteristics and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure:

- The molecular formula of 3-Ethynyl-N-methylbenzamide is C11H11N, characterized by an ethynyl group attached to a benzamide structure.

Synthesis:

- The synthesis typically involves the Sonogashira coupling reaction, where an ethynyl group is coupled with a benzamide derivative using a palladium catalyst. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF) with bases like triethylamine.

The biological activity of 3-Ethynyl-N-methylbenzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to alterations in various biochemical pathways, affecting cellular functions such as:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Allosteric Modulation: It may serve as an allosteric modulator for G protein-coupled receptors (GPCRs), influencing receptor activity and downstream signaling pathways .

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of 3-Ethynyl-N-methylbenzamide in drug development:

- Anticancer Activity: Preliminary research suggests that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

- Neuroprotective Effects: There are indications that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases by modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Ethynyl-N-methylbenzamide:

- In Vitro Studies: Laboratory experiments have shown that this compound can inhibit specific enzymes involved in cancer metabolism, leading to reduced viability of cancer cell lines.

- Animal Models: In vivo studies demonstrated that administration of 3-Ethynyl-N-methylbenzamide resulted in decreased tumor growth in animal models, suggesting its potential as an effective therapeutic agent.

Comparative Analysis

To better understand the uniqueness of 3-Ethynyl-N-methylbenzamide, it is useful to compare it with similar compounds:

| Compound | Structure Type | Known Applications |

|---|---|---|

| 3-Ethynyl-N-methylbenzamide | Ethynyl-substituted benzamide | Potential anticancer and neuroprotective agent |

| N,N-Diethyl-3-methylbenzamide | Insect repellent | Commonly used as a pesticide |

| N,N-Dimethylbenzamide | Solvent | Used in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.